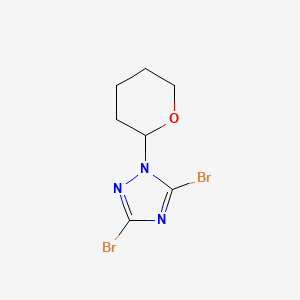
(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The study of cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, highlights the importance of understanding drug-drug interactions (DDIs) that can occur when multiple drugs are coadministered. Chemical inhibitors of CYP isoforms are used in vitro to assess the contribution of various CYP isoforms to the total metabolism of a compound. This research is crucial for predicting potential DDIs and ensuring patient safety. (Khojasteh et al., 2011).
Reactivity in Heterocyclic and Dyes Synthesis
The reactivity and application of certain chemical structures in the synthesis of heterocyclic compounds and dyes are of significant interest. For example, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) have been explored for their utility in synthesizing various heterocyclic compounds like pyrazolo-imidazoles and thiazoles. This research underscores the importance of such chemicals as building blocks in the development of new materials with potential applications across multiple scientific disciplines. (Gomaa & Ali, 2020).
Medicinal Chemistry of Methyl Substituted Pyrazoles
Methyl substituted pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. This highlights the role of pyrazole derivatives in medicinal chemistry, where they are considered for developing new therapeutic agents. Research into the synthetic approaches and medical significance of these compounds is ongoing, with the aim of discovering new drugs with high efficacy and reduced microbial resistance. (Sharma et al., 2021).
Synthesis of Pyrazole Heterocycles
Pyrazole heterocycles play an important role in both combinatorial and medicinal chemistry due to their presence in many biologically active compounds. These derivatives are extensively used as synthons in organic synthesis and have been associated with a wide range of biological activities, such as anticancer, analgesic, and anti-inflammatory effects. The synthesis and application of pyrazole derivatives are critical for the development of new therapeutic agents. (Dar & Shamsuzzaman, 2015).
Applications in Optoelectronic Materials
Research into the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These materials are being explored for their potential applications in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility and importance of these compounds in the development of advanced materials and technologies. (Lipunova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(2-methyl-4-pyrazol-1-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-7-11(4-3-10(9)8-12)14-6-2-5-13-14;;/h2-7H,8,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFGPRLHHKJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2597657.png)

![N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2597663.png)
![N-(2,4-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2597666.png)
![2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride](/img/structure/B2597667.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)
![Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide](/img/structure/B2597672.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2597673.png)


![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2597677.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2597679.png)
![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)
